molecular formula C12H15N5O3 B12391128 2-amino-9-[(1S,3R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one

2-amino-9-[(1S,3R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one

Cat. No.: B12391128
M. Wt: 280.26 g/mol
InChI Key: QDGZDCVAUDNJFG-JJLDWBOXSA-N
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Description

2-amino-9-[(1S,3R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one is a chemical compound with significant importance in various scientific fields It is known for its unique structure, which includes a purine base attached to a cyclopentyl ring with hydroxyl and hydroxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-9-[(1S,3R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one involves several steps. One common method includes the cyclization of a suitable precursor, followed by functional group modifications to introduce the hydroxyl and hydroxymethyl groups. The reaction conditions typically involve the use of strong bases and controlled temperatures to ensure the correct stereochemistry of the product .

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques. The process may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored to maintain the integrity of the compound and to minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-amino-9-[(1S,3R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated cyclopentyl derivatives .

Scientific Research Applications

2-amino-9-[(1S,3R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-9-[(1S,3R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one involves its interaction with specific molecular targets. In antiviral applications, the compound inhibits viral replication by interfering with the viral DNA polymerase enzyme. This prevents the virus from synthesizing new DNA, thereby halting its replication cycle .

Comparison with Similar Compounds

Similar Compounds

    2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one: A stereoisomer with similar properties but different spatial arrangement.

    2-amino-9-[(1S,3R,4S)-4-(benzyloxy)-3-(benzyloxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one: A derivative with benzyloxy groups instead of hydroxyl groups

Uniqueness

The uniqueness of 2-amino-9-[(1S,3R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to inhibit viral DNA polymerase makes it a promising candidate for antiviral drug development .

Properties

Molecular Formula

C12H15N5O3

Molecular Weight

280.26 g/mol

IUPAC Name

2-amino-9-[(1S,3R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one

InChI

InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7-,8?/m0/s1/i10+1,11+1,14+1

InChI Key

QDGZDCVAUDNJFG-JJLDWBOXSA-N

Isomeric SMILES

C=C1[C@H](CC([C@H]1CO)O)N2C=[15N]C3=[13C]2N=C(N[13C]3=O)N

Canonical SMILES

C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N

Origin of Product

United States

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